molecular formula C13H18ClNO2S B11162018 1-[(2-Chlorobenzyl)sulfonyl]-3-methylpiperidine

1-[(2-Chlorobenzyl)sulfonyl]-3-methylpiperidine

Cat. No.: B11162018
M. Wt: 287.81 g/mol
InChI Key: FYKQCYLJOTXSFT-UHFFFAOYSA-N
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Description

1-[(2-Chlorobenzyl)sulfonyl]-3-methylpiperidine is an organic compound that features a piperidine ring substituted with a 2-chlorobenzylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorobenzyl)sulfonyl]-3-methylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the 2-Chlorobenzylsulfonyl Group: This step involves the reaction of the piperidine derivative with 2-chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

    Methylation: The final step involves the introduction of the methyl group at the nitrogen atom of the piperidine ring. This can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorobenzyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the removal of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfonylated piperidine derivatives.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

1-[(2-Chlorobenzyl)sulfonyl]-3-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorobenzyl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chlorobenzyl)sulfonyl]-3-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-3-methylpiperidine

InChI

InChI=1S/C13H18ClNO2S/c1-11-5-4-8-15(9-11)18(16,17)10-12-6-2-3-7-13(12)14/h2-3,6-7,11H,4-5,8-10H2,1H3

InChI Key

FYKQCYLJOTXSFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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